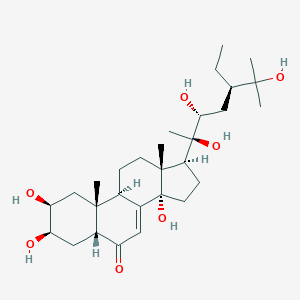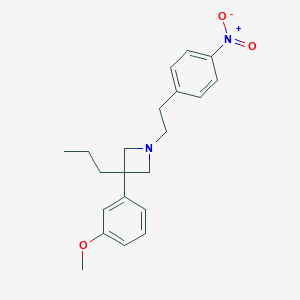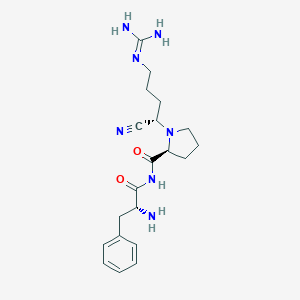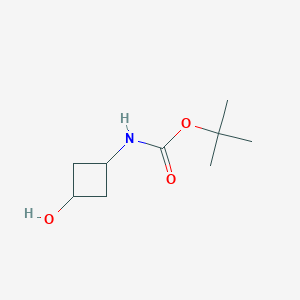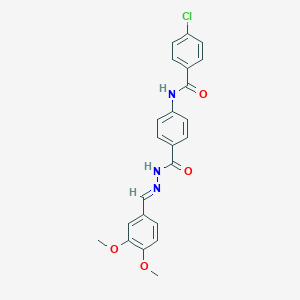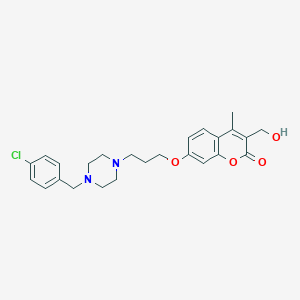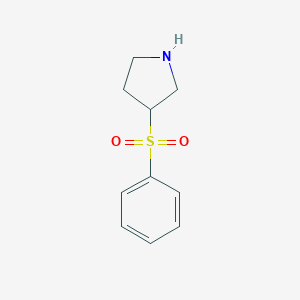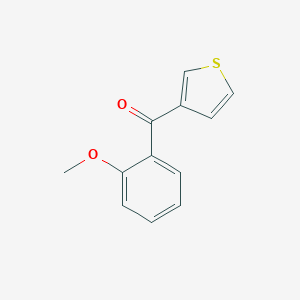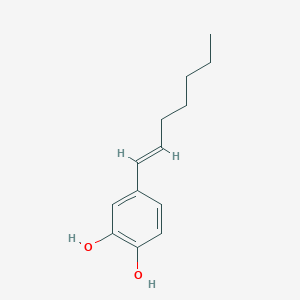
1,2-Benzenediol,4-(1-heptenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediol,4-(1-heptenyl)-, commonly known as pheomelanin, is a type of melanin pigment found in human skin and hair. It is responsible for the red and blonde hair color in humans and is synthesized through a complex biochemical pathway. Pheomelanin is also found in other organisms, such as birds, reptiles, and fish, where it plays a role in coloration and protection against UV radiation.
作用機序
Pheomelanin is thought to function as a photoprotective agent, absorbing UV radiation and preventing damage to DNA. However, recent research has suggested that pheomelanin may actually increase the susceptibility of cells to UV-induced damage, potentially contributing to the development of skin cancer.
生化学的および生理学的効果
Pheomelanin has been shown to have a number of biochemical and physiological effects, including antioxidant activity, metal chelation, and free radical scavenging. It has also been implicated in the development of oxidative stress and inflammation, which are thought to contribute to the aging process and the development of various diseases.
実験室実験の利点と制限
Pheomelanin has several advantages for use in laboratory experiments, including its ability to absorb UV radiation and its potential as a photoprotective agent. However, its complex structure and the difficulty in synthesizing it in large quantities can make it challenging to study.
将来の方向性
Future research on pheomelanin is likely to focus on its role in the development of skin cancer and other diseases, as well as its potential as a target for therapeutic interventions. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of pheomelanin, and to develop new methods for synthesizing and studying this complex pigment.
合成法
The synthesis of pheomelanin involves a series of enzymatic reactions, starting from the amino acid tyrosine. The first step is the conversion of tyrosine to dopaquinone, which is then converted to dopachrome. Subsequent reactions involve the incorporation of cysteine and glutathione into the structure, resulting in the formation of pheomelanin.
科学的研究の応用
Pheomelanin has been the subject of extensive scientific research due to its role in determining hair and skin color in humans. Studies have shown that variations in the genes responsible for pheomelanin synthesis can result in different hair and skin colors, as well as an increased risk of skin cancer.
特性
CAS番号 |
100668-22-2 |
|---|---|
製品名 |
1,2-Benzenediol,4-(1-heptenyl)- |
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
4-[(E)-hept-1-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-6-7-11-8-9-12(14)13(15)10-11/h6-10,14-15H,2-5H2,1H3/b7-6+ |
InChIキー |
DIEVSSLZSZWGPG-VOTSOKGWSA-N |
異性体SMILES |
CCCCC/C=C/C1=CC(=C(C=C1)O)O |
SMILES |
CCCCCC=CC1=CC(=C(C=C1)O)O |
正規SMILES |
CCCCCC=CC1=CC(=C(C=C1)O)O |
同義語 |
1,2-Benzenediol, 4-(1-heptenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



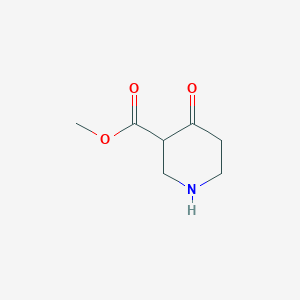
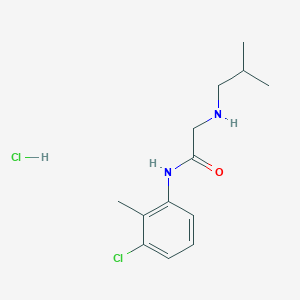
![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
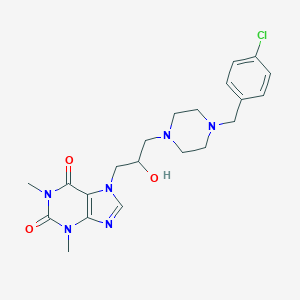
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
